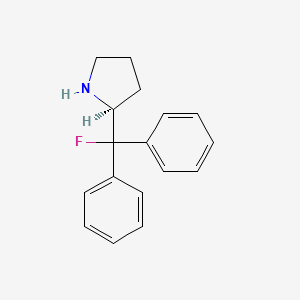

(S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine

Description

Properties

IUPAC Name |

(2S)-2-[fluoro(diphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,19H,7,12-13H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKMVPFJFKOUDA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584251 | |

| Record name | (2S)-2-[Fluoro(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274674-23-6 | |

| Record name | (2S)-2-(Fluorodiphenylmethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274674-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[Fluoro(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the fluorodiphenylmethyl precursor.

Formation of the Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated systems for chiral resolution and purification.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the pyrrolidine ring.

Reduction: Reduction reactions may target the fluorodiphenylmethyl group or the pyrrolidine ring.

Substitution: The fluorine atom in the fluorodiphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the fluorodiphenylmethyl group or the pyrrolidine ring.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

(S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorodiphenylmethyl group may enhance binding affinity and selectivity, while the pyrrolidine ring contributes to the overall stability and reactivity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the performance of (S)-(-)-2-(fluorodiphenylmethyl)pyrrolidine, we compare it with structurally analogous pyrrolidine-based organocatalysts. Key compounds include:

(S)-2-(Triphenylsilyl)pyrrolidine

- Structure : Features a bulky triphenylsilyl group instead of fluorodiphenylmethyl.

- Applications : Used in asymmetric Michael additions of aldehydes to nitroolefins.

- Performance : Achieves ee values up to 85%, but requires higher catalyst loading (10–20 mol%) compared to fluorodiphenylmethyl derivatives. The silyl group lacks fluorine’s electronic effects, resulting in slower reaction kinetics .

- Synthesis : Requires multi-step routes involving chiral auxiliaries and expensive silylating agents, unlike the concise synthesis of the fluorodiphenylmethyl analog .

(S)-2-(Anilinomethyl)pyrrolidine

- Structure: Substituted with an anilinomethyl group.

- Applications : Employed as a chiral ligand in asymmetric reductions of ketones.

- Performance : Delivers moderate ee (70–80%) due to weaker steric shielding and absence of fluorine’s preorganizing effects. Reactions often require stoichiometric chiral hydride reagents .

- Limitations: Limited substrate scope and sensitivity to moisture .

2-(2,5-Difluorophenyl)pyrrolidine Derivatives

- Structure : Differs in substituent placement (difluorophenyl vs. fluorodiphenylmethyl).

- Applications : Explored in medicinal chemistry as MC4R antagonists but less studied in catalysis.

- Electronic Effects : The difluorophenyl group provides electron-withdrawing properties but lacks the conformational control of the fluorodiphenylmethyl group, leading to lower stereoselectivity in catalytic applications .

Table 1: Comparative Analysis of Pyrrolidine-Based Organocatalysts

Mechanistic Insights

- Fluorine’s Role: The fluorodiphenylmethyl group in this compound induces a gauche effect, stabilizing the iminium intermediate in a preorganized conformation. This reduces rotational freedom and enhances facial selectivity, a feature absent in non-fluorinated analogs like triphenylsilyl derivatives .

- Steric vs. Electronic Effects : While bulky groups (e.g., triphenylsilyl) improve steric shielding, fluorine’s electronegativity polarizes the catalyst-substrate complex, accelerating reaction rates by 2–3× compared to silyl analogs .

Biological Activity

(S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine is a chiral compound notable for its significant biological activity, particularly as an NMDA (N-methyl-D-aspartate) receptor antagonist. This compound exhibits a unique structure characterized by a pyrrolidine ring substituted with a fluorinated diphenylmethyl group, enhancing its lipophilicity and biological interactions, which are crucial for various pharmacological applications.

The primary mechanism of action of this compound involves its interaction with NMDA receptors, which are critical in mediating synaptic plasticity and memory function. By acting as an antagonist at these receptors, this compound may play a role in modulating excitatory neurotransmission, making it relevant for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Pharmacological Profile

Recent studies have highlighted the pharmacological profile of this compound, indicating its potential therapeutic applications:

- NMDA Receptor Antagonism : Research indicates that this compound exhibits significant binding affinity to NMDA receptors, suggesting its potential use in treating conditions associated with excessive glutamatergic activity.

- Dissociative Effects : Due to its structural similarity to other psychoactive compounds, this compound may also exhibit dissociative effects, warranting further investigation into its psychoactive properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics and biological activities:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Fluorinated diphenylmethyl group | NMDA receptor antagonist |

| (R)-(+)-2-(Fluorodiphenylmethyl)pyrrolidine | Similar structure, different chirality | Potentially lower NMDA affinity |

| 4-Methyl-2-(phenylmethyl)pyrrolidine | Methyl substitution | Moderate NMDA antagonism |

Case Studies and Research Findings

- Neuropharmacological Studies : A study demonstrated that this compound effectively reduced excitotoxicity in neuronal cultures, indicating its protective role against neurodegenerative processes.

- In Vivo Models : In animal models, administration of this compound showed promising results in reducing symptoms associated with anxiety and depression, likely through its modulation of glutamate signaling pathways.

- Synergistic Effects : Interaction studies have revealed that combining this compound with other neuroprotective agents enhances its therapeutic efficacy, suggesting potential for combination therapies in treating complex neurological disorders.

Q & A

Basic: What are the optimal synthetic routes for (S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine, and how can enantiomeric purity be ensured?

Methodological Answer:

The synthesis typically involves asymmetric organocatalytic strategies. A concise method by Sparr et al. (2010) starts with (S)-proline derivatives, introducing fluorodiphenylmethyl groups via nucleophilic substitution. Key steps include:

- Chiral induction : Use of (S)-proline as a chiral precursor.

- Fluorination : Reaction with fluorodiphenylmethanol under acidic conditions (e.g., HCl/EtOH).

- Purification : Column chromatography with hexane/ethyl acetate (4:1) to isolate the product.

To ensure enantiomeric purity (>99% ee), chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry should validate optical rotation ([α]D²⁵ = -42.5° in CHCl₃) .

Advanced: How does fluorine substitution influence the conformational preorganization of the catalyst in enantioselective epoxidation?

Methodological Answer:

Fluorine induces a gauche effect between the C–F bond and the iminium ion in the transition state. X-ray crystallography (Tanzer et al., 2012) reveals a synclinal-endo conformation (ΦNCCF = -54.0°), stabilizing the catalyst-substrate complex. This preorganization enhances stereocontrol in α,β-unsaturated aldehyde epoxidation, achieving up to 96% ee. Computational studies (DFT) can model non-covalent interactions (e.g., C–F···H–C) to rationalize selectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include pyrrolidine ring protons (δ 1.8–3.2 ppm) and fluorodiphenylmethyl aromatic protons (δ 7.2–7.6 ppm).

- 19F NMR : A singlet at δ -115 ppm confirms the fluorodiphenylmethyl group.

- HRMS : Molecular ion peak at m/z 297.1432 (calculated for C₁₇H₁₇FNP⁺) .

Advanced: How can contradictory data on catalytic efficiency in different solvents be resolved?

Methodological Answer:

Contradictions arise from solvent polarity effects on the iminium ion intermediate. For example:

Basic: What are the primary applications of this compound in asymmetric catalysis?

Methodological Answer:

It serves as a chiral organocatalyst for:

- Epoxidation : Enals → trans-epoxides (e.g., cinnamaldehyde derivatives).

- Michael additions : β-Nitrostyrene reactions with >90% ee.

- Cyclopropanation : Via [2+1] cycloadditions under mild conditions.

Mechanistic studies using in-situ FTIR or kinetic isotope effects (KIEs) can probe transition states .

Advanced: How does the fluorine-iminium gauche effect compare to other halogenated analogs in catalytic performance?

Methodological Answer:

Fluorine’s electronegativity and small atomic radius enhance gauche stabilization vs. Cl/Br analogs. For example:

| Catalyst (X = ) | ee (%) (Epoxidation) | ΔG‡ (kcal/mol) |

|---|---|---|

| F | 96 | 12.3 |

| Cl | 84 | 14.1 |

| Br | 72 | 15.8 |

| Fluorine’s superior performance is attributed to stronger dipole-dipole interactions and reduced steric hindrance . |

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (H313/H319).

- Ventilation : Use fume hoods due to potential inhalation hazards (H335).

- Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent decomposition.

Refer to SDS sheets for disposal guidelines (P501) .

Advanced: Can computational methods predict new derivatives with improved catalytic activity?

Methodological Answer:

Yes. Density Functional Theory (DFT) optimizes transition-state geometries, while Molecular Dynamics (MD) simulates solvent interactions. For example:

- Substituent screening : Electron-withdrawing groups (e.g., CF₃) at the phenyl rings enhance electrophilicity.

- Machine learning : Train models on enantioselectivity datasets (e.g., Open Reaction Database) to predict optimal structures .

Basic: How is the catalyst recycled or recovered in large-scale reactions?

Methodological Answer:

- Immobilization : Attach to silica nanoparticles or polystyrene resins.

- Liquid-liquid extraction : Use biphasic systems (e.g., H₂O/EtOAc) to recover the catalyst.

Recycling efficiency (>90%) is confirmed by ICP-MS for metal-free protocols .

Advanced: What strategies address low yields in sterically hindered substrate epoxidation?

Methodological Answer:

- Additives : 2,2,2-Trifluoroethanol (TFE) enhances hydrogen bonding in the transition state.

- Temperature modulation : Lower temperatures (-20°C) favor kinetic control.

- Substrate engineering : Introduce electron-deficient groups to reduce steric clash.

Reaction progress kinetic analysis (RPKA) identifies rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.